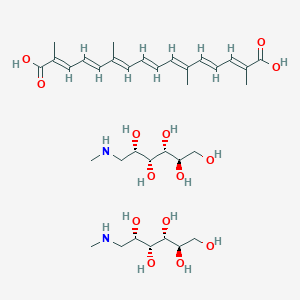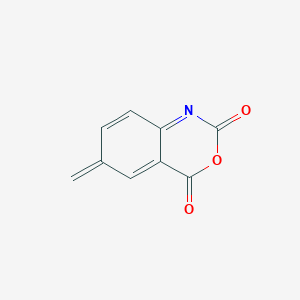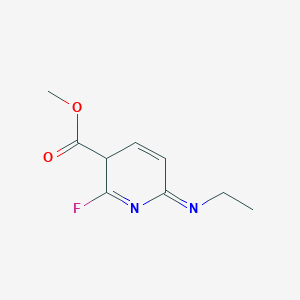
3-Pyridinecarboxylicacid,6-(ethylamino)-2-fluoro-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom at the 2-position and an ethylamino group at the 6-position of the pyridine ring. These modifications can significantly influence the compound’s chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using ethylamine under suitable conditions.
Esterification: The amide is then esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of N-ethyl-2-fluoropyridine-3-carboxamide.
Reduction: Reduction can yield METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-METHANOL.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated pyridine ring is of interest in the study of enzyme interactions and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the ethylamino group can participate in hydrogen bonding and other interactions. These features make it a valuable compound in the study of biochemical pathways and drug design.
Comparación Con Compuestos Similares
- METHYL 6-(AMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
- METHYL 6-(METHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
- METHYL 6-(DIMETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
Comparison:
- Uniqueness: The presence of the ethylamino group in METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE distinguishes it from its analogs, potentially offering different reactivity and biological activity.
- Reactivity: The ethylamino group can influence the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: The structural differences can lead to variations in binding affinity and specificity for biological targets.
Propiedades
Fórmula molecular |
C9H11FN2O2 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 6-ethylimino-2-fluoro-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-6H,3H2,1-2H3 |
Clave InChI |
WNRVFIAIQAYULH-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1C=CC(C(=N1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


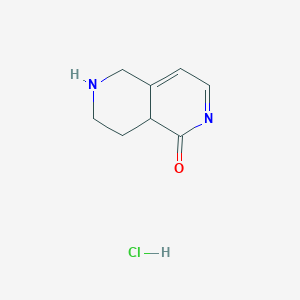





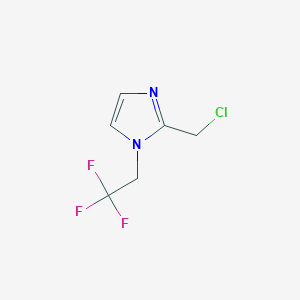
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)
